molecular formula C24H23N3O2S B2368340 4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-32-2

4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2368340
CAS No.: 863593-32-2
M. Wt: 417.53
InChI Key: OZSMDTLAGWCWOU-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H23N3O2S and its molecular weight is 417.53. The purity is usually 95%.
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Scientific Research Applications

  • Antitumor Properties : A compound closely related to 4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been found to have potential antitumor effects. It was synthesized from commercially available materials and exhibited excellent bioactivities (H. Bin, 2015).

  • Synthesis of Thiazolo and Triazolo Derivatives : Another study focused on the synthesis of thiazolo and triazolo pyrimidines and pyrimido triazine derivatives, which are related to the thiazolo[5,4-b]pyridin component of the compound. These derivatives have shown promise in various chemical applications (M. Haiza et al., 2000).

  • Anticancer Evaluation : Derivatives of a similar compound were synthesized and evaluated for anticancer activity against several cancer cell lines. Most of these compounds exhibited moderate to excellent anticancer activity, demonstrating the potential of this chemical class in cancer research (B. Ravinaik et al., 2021).

  • Antibacterial Agents : Novel thiazolepyridine derived heterocyclic hybrids, closely related to the compound , were synthesized and tested for antibacterial activity. Some of these compounds exhibited moderate bacterial growth inhibition, suggesting their potential as antibacterial agents (Chepyala Karuna et al., 2021).

  • Nonaqueous Capillary Electrophoresis : A study involving nonaqueous capillary electrophoretic separation of related compounds highlights the importance of analytical techniques in pharmaceutical research (Lei Ye et al., 2012).

  • Synthesis of Pyrimidines with Extended Chains : The synthesis of pyrimidines, incorporating elements similar to those in the compound of interest, has been studied. These compounds show potential for further exploration in various scientific applications (A. A. Harutyunyan et al., 2020).

  • One-Pot Synthesis and Antiproliferative Activities : New derivatives involving thiazolo[5,4-b]pyridin were synthesized in a one-pot reaction. These compounds were tested for their antiproliferative properties against human cancer cell lines, showing promising results (J. Matysiak et al., 2012).

  • Antimicrobial and Antitumor Activities : A study on the synthesis of new pyrazolopyridines, closely related to the compound, revealed their antioxidant, antitumor, and antimicrobial activities. This demonstrates the compound's potential in various biomedical applications (M. El‐Borai et al., 2013).

Properties

IUPAC Name

4-butoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-3-4-15-29-18-12-10-17(11-13-18)22(28)26-20-8-5-7-19(16(20)2)23-27-21-9-6-14-25-24(21)30-23/h5-14H,3-4,15H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSMDTLAGWCWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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